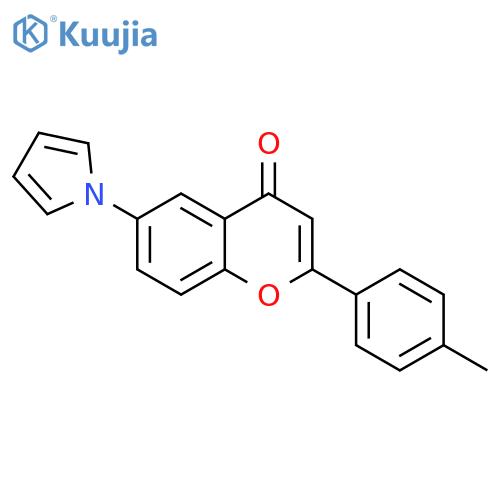Cas no 1007635-51-9 (2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one)

1007635-51-9 structure
商品名:2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one
CAS番号:1007635-51-9
MF:C20H15NO2
メガワット:301.338605165482
CID:5381143
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylphenyl)-6-pyrrol-1-ylchromen-4-one
- 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one
-
- インチ: 1S/C20H15NO2/c1-14-4-6-15(7-5-14)20-13-18(22)17-12-16(8-9-19(17)23-20)21-10-2-3-11-21/h2-13H,1H3
- InChIKey: HUUGEHDXUOXUGQ-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(C)C=C2)OC2=CC=C(N3C=CC=C3)C=C2C(=O)C=1
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-6238-1mg |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6238-25mg |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 25mg |
$109.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6238-40mg |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 40mg |
$140.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6238-10μmol |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6238-20μmol |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6238-2mg |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6238-3mg |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6238-5μmol |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6238-10mg |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 10mg |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6238-15mg |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |
1007635-51-9 | 15mg |
$89.0 | 2023-09-11 |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
1007635-51-9 (2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one) 関連製品
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
